

An In-depth Technical Guide to the Enzymatic Substrate Met-Gly-Pro-AMC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Met-Gly-Pro-AMC

Cat. No.: B12379713

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Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Methionine-Glycine-Proline-7-amido-4-methylcoumarin (**Met-Gly-Pro-AMC**). It is primarily recognized as a substrate for Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and a target for therapeutic development, particularly in angiogenesis-dependent diseases. This document details the substrate's chemical properties, the enzymatic reaction it undergoes, and its application in quantitative enzyme assays. Furthermore, it provides a detailed experimental protocol for its use and visualizes the relevant biological pathways and experimental workflows.

Introduction to Met-Gly-Pro-AMC

Met-Gly-Pro-AMC is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by specific proteases, the free AMC molecule is released, resulting in a significant increase in fluorescence. This property makes **Met-Gly-Pro-AMC** a valuable tool for studying the activity of enzymes that recognize and cleave this specific peptide sequence.

Its primary enzymatic target is Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in the post-translational modification of proteins by removing the N-terminal

methionine from nascent polypeptides.[1] The specificity of MetAP2 is dictated by the penultimate amino acid residue, with a preference for small, uncharged residues like Glycine.

Physicochemical and Spectroscopic Properties

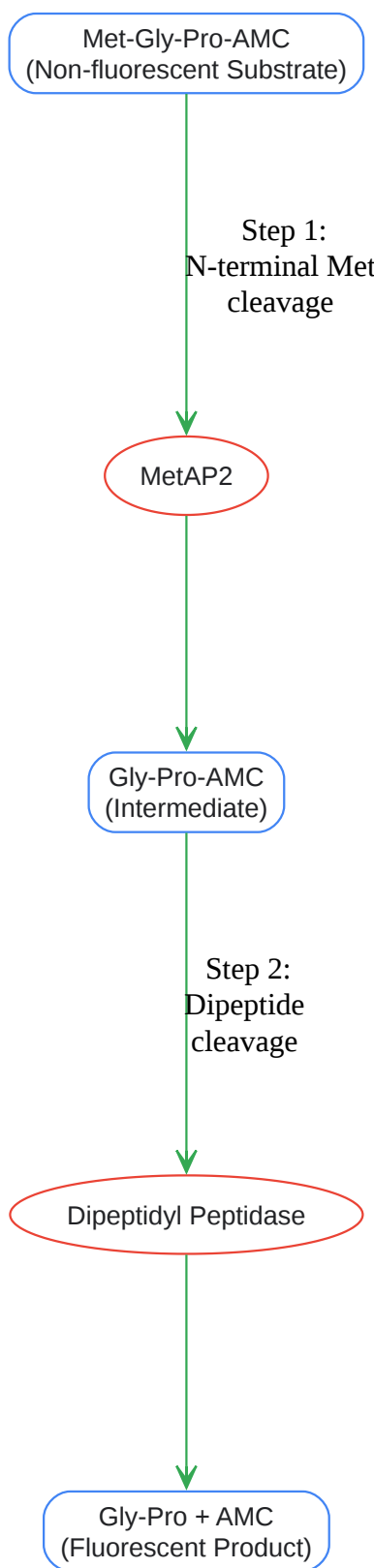
A summary of the key quantitative data for **Met-Gly-Pro-AMC** and its fluorescent product, AMC, is presented below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₈ N ₄ O ₅ S	
Molecular Weight	460.55 g/mol	
CAS Number	1926163-52-1	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and water	
AMC Excitation (λ _{ex})	~335-380 nm	[2]
AMC Emission (λ _{em})	~460 nm	[2]

Enzymatic Reaction and Kinetics

Met-Gly-Pro-AMC is cleaved by MetAP2 between the Proline and the AMC group. However, MetAP2 itself does not directly cleave the Pro-AMC bond. The enzymatic activity is typically measured using a coupled enzyme assay where MetAP2 first removes the N-terminal Methionine, and a second enzyme, a dipeptidyl peptidase, then cleaves the resulting Gly-Pro-AMC to release free AMC.[2]

Enzymatic Reaction Workflow



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Coupled enzymatic reaction of Met-Gly-Pro-AMC.

Kinetic Parameters

Specific Michaelis-Menten constants (K_m and V_{max}) for the substrate **Met-Gly-Pro-AMC** with MetAP2 are not readily available in the published literature. However, studies have shown that the catalytic efficiency of MetAP2 is influenced by its redox state. The enzyme contains a disulfide bond that, when reduced, alters the enzyme's substrate specificity and catalytic efficiency.[2] For efficient tripeptide substrates of human MetAP2, the catalytic efficiency (k_{cat}/K_m) is generally in the range of $5 \times 10^5 \text{ M}^{-1}\text{min}^{-1}$.

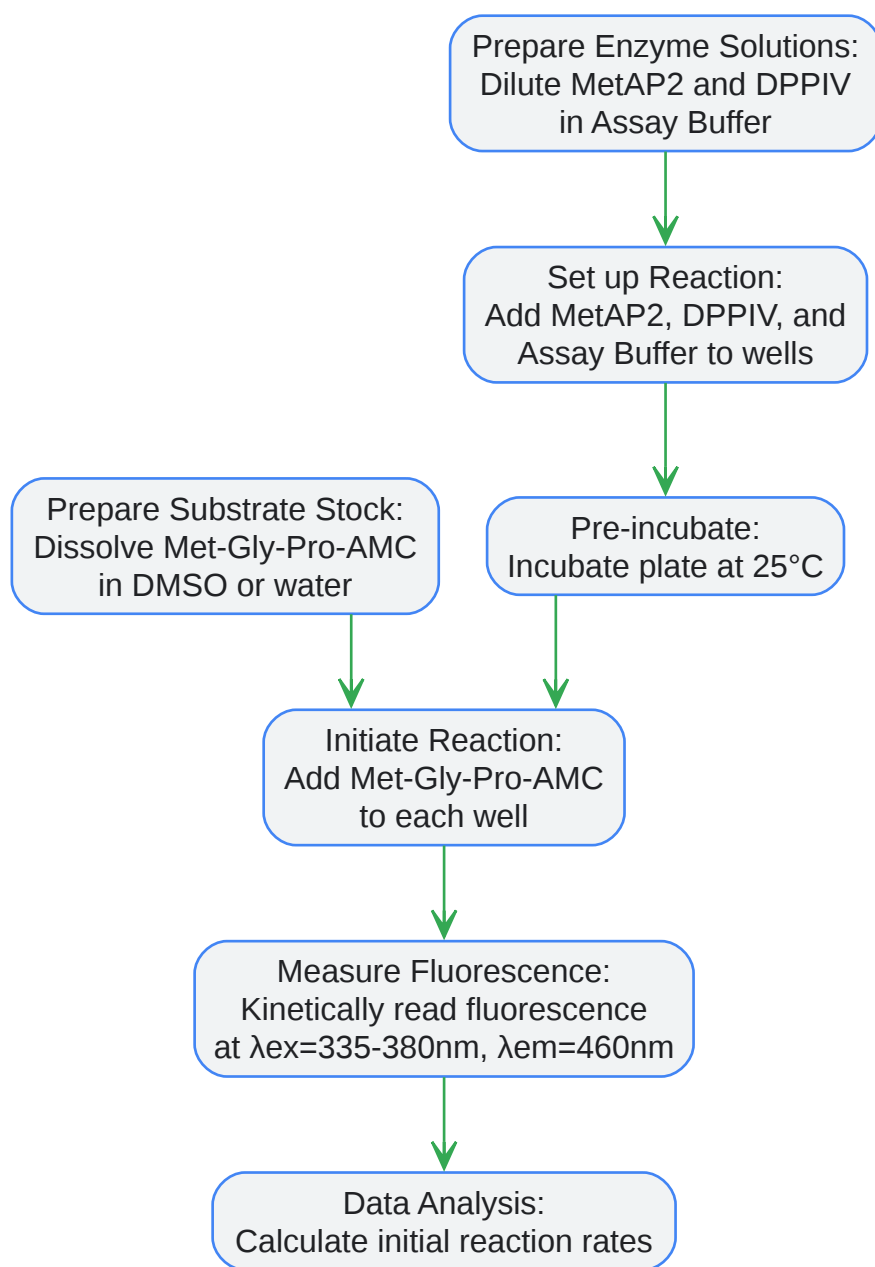
Experimental Protocols

This section provides a detailed methodology for a coupled enzyme assay to measure MetAP2 activity using **Met-Gly-Pro-AMC**.

Materials

- Recombinant human MetAP2
- **Met-Gly-Pro-AMC** substrate
- Porcine dipeptidyl peptidase IV (DPPIV)
- Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mM CoCl_2 , 1 mg/ml PEG 6000[2]
- 96-well black microplates
- Fluorescence microplate reader

Experimental Workflow



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General workflow for a MetAP2 activity assay.

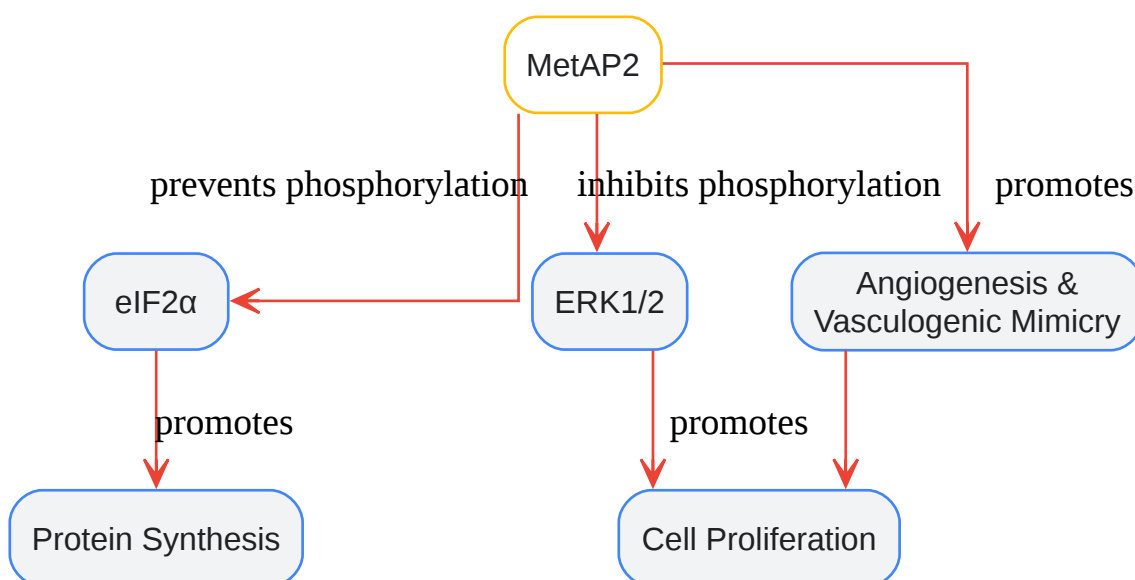
Detailed Procedure

- Prepare a 10 mM stock solution of **Met-Gly-Pro-AMC** in high-quality DMSO or water. Store aliquots at -20°C or -80°C.
- Prepare working solutions of enzymes in pre-chilled Assay Buffer. A final concentration of 0.1 μM MetAP2 and 0.0125 units/ml dipeptidyl peptidase is recommended as a starting point.[2]

- Set up the reaction in a 96-well black microplate. To each well, add the required volume of Assay Buffer, followed by the MetAP2 and dipeptidyl peptidase solutions. Include wells with no MetAP2 as a negative control.
- Pre-incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the **Met-Gly-Pro-AMC** substrate to each well. A final substrate concentration of 0.5 mM is a suggested starting point.[2]
- Immediately place the microplate in a fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every minute for at least 30 minutes at an excitation wavelength of ~335-380 nm and an emission wavelength of ~460 nm.[2]
- Calculate the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot. The rate of AMC production can be quantified by using a standard curve of free AMC.

MetAP2 Signaling Pathway

MetAP2 is involved in several critical cellular processes, most notably protein synthesis and angiogenesis. Its activity is upstream of several key signaling molecules.



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Simplified MetAP2 signaling interactions.

MetAP2 protects the eukaryotic initiation factor 2 alpha (eIF2 α) from inhibitory phosphorylation, thereby promoting protein synthesis. Additionally, it can inhibit the phosphorylation of ERK1/2, a key regulator of cell proliferation. A primary role of MetAP2 that is of high interest in drug development is its promotion of angiogenesis and vasculogenic mimicry, processes crucial for tumor growth and metastasis.

Conclusion

Met-Gly-Pro-AMC is a robust and sensitive fluorogenic substrate for assaying the activity of Methionine Aminopeptidase 2 in a coupled enzyme reaction. Its use in high-throughput screening and detailed kinetic studies can aid in the discovery and characterization of novel MetAP2 inhibitors. Understanding the intricacies of the MetAP2 signaling pathway and having a reliable method to quantify its activity are crucial for advancing research in areas such as oncology and inflammatory diseases where angiogenesis plays a pivotal role. Further studies are warranted to determine the precise kinetic constants of **Met-Gly-Pro-AMC** with MetAP2 under various conditions to enhance its utility as a standard enzymatic tool.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Enzymatic Substrate Met-Gly-Pro-AMC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379713#what-is-the-enzymatic-substrate-met-gly-pro-amc]

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